N-(4-chlorophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of related compounds typically involves complex chemical reactions, including nucleophilic substitution, condensation, and possibly cyclization processes to introduce the piperidine and sulfonyl functional groups. For example, the synthesis of N-piperidinyl carboxamide derivatives involves multiple steps starting from basic piperidine structures, further modified through reactions with various sulfonyl chlorides and aromatic compounds to introduce the chlorophenyl and methoxy-methylphenyl groups (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray crystallography, which reveals the arrangement of atoms within the molecule and the conformation of the piperidine ring. Studies often find that the piperidine ring adopts a chair conformation, which is crucial for the biological activity of related compounds (Girish et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include their interaction with biological targets, such as cannabinoid receptors, where the specific arrangement of functional groups and the overall molecular conformation are critical for activity. These interactions are often studied through binding assays and molecular modeling (Shim et al., 2002).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are integral for understanding the compound's behavior in different environments. These properties are typically assessed through a combination of spectroscopic and crystallographic techniques, providing insight into the compound's stability and suitability for further application or modification (Girish et al., 2008).
Chemical Properties Analysis
Chemical properties, such as reactivity with various reagents, stability under different conditions, and acidity or basicity of functional groups, are crucial for predicting how these compounds will behave in chemical reactions or within biological systems. Such properties are often inferred from the compound's structure and have been extensively studied in related chemical entities to predict behavior and reactivity (Back & Nakajima, 2000).
properties
IUPAC Name |
N-(4-chlorophenyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-14-13-18(7-8-19(14)27-2)28(25,26)23-11-9-15(10-12-23)20(24)22-17-5-3-16(21)4-6-17/h3-8,13,15H,9-12H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZURBAHJBFYRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.